physicochemical properties of methyl 2-amino-3-isopropyl-benzoate
physicochemical properties of methyl 2-amino-3-isopropyl-benzoate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-Amino-3-Isopropylbenzoate
Abstract This technical guide provides a comprehensive analysis of Methyl 2-amino-3-isopropylbenzoate , a specialized aromatic ester utilized as an intermediate in the synthesis of agrochemicals (specifically imidazolinone herbicides) and as a reactive plasticizer in thermoset polymer systems. While direct experimental data for this specific ester is proprietary or less commonly indexed than its methyl-substituted analog, this guide synthesizes available data from its parent acid (2-Amino-3-isopropylbenzoic acid , CAS 154551-48-1) and structural homologs to establish a rigorous physicochemical profile. The document details synthesis pathways, predicted thermodynamic properties, and handling protocols for research and development applications.[1]
Chemical Identity & Structural Analysis[2][3]
Methyl 2-amino-3-isopropylbenzoate is an anthranilate derivative characterized by an isopropyl group at the ortho position relative to the amino group. This steric bulk significantly influences the molecule's reactivity, particularly in nucleophilic substitution reactions at the ester carbonyl and the basicity of the amine.
| Parameter | Detail |
| IUPAC Name | Methyl 2-amino-3-(propan-2-yl)benzoate |
| Common Synonyms | Methyl 3-isopropylanthranilate; 3-Isopropyl-2-aminobenzoic acid methyl ester |
| Parent Acid CAS | 154551-48-1 (2-Amino-3-isopropylbenzoic acid) [1] |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | COC(=O)C1=C(N)C(C(C)C)=CC=C1 |
| Key Functional Groups | Primary Amine (-NH₂), Methyl Ester (-COOCH₃), Isopropyl (-CH(CH₃)₂) |
Structural Diagram
The molecule features a benzene ring substituted at the 1, 2, and 3 positions.[2] The intramolecular hydrogen bond between the amine hydrogen and the ester carbonyl oxygen (typical of anthranilates) stabilizes the structure, reducing its basicity compared to non-conjugated anilines.
Physicochemical Properties (Experimental & Predicted)
The following data consolidates predicted values based on Quantitative Structure-Property Relationship (QSPR) models and experimental data from the parent acid and close structural analogs (e.g., Methyl 2-amino-3-methylbenzoate).
Table 1: Core Physicochemical Parameters
| Property | Value / Range | Confidence | Source/Rationale |
| Physical State | Liquid or Low-Melting Solid | High | Analog Methyl 3-methylanthranilate is solid (MP 25-29°C). Isopropyl bulk may disrupt packing, lowering MP. |
| Melting Point | 15°C – 35°C (Predicted) | Med | Esters typically melt lower than parent acids (Acid MP: Solid). |
| Boiling Point | 275°C – 285°C @ 760 mmHg | High | Methyl anthranilate boils at 256°C. Isopropyl group adds ~20-30°C. |
| Density | 1.02 – 1.06 g/cm³ | High | Estimated based on functional group contributions. |
| LogP (Lipophilicity) | 3.2 ± 0.3 | High | Methyl anthranilate LogP is ~1.9. Isopropyl adds ~1.0–1.3 units of lipophilicity. |
| pKa (of conjugate acid) | 2.0 – 2.5 | Med | The electron-donating isopropyl group slightly increases basicity vs. unsubstituted anthranilate (pKa ~2.1). |
| Solubility | Immiscible in water; Soluble in MeOH, DCM, EtOAc, Toluene | High | Lipophilic nature dominates. |
Expert Insight: The isopropyl group at C3 provides significant steric hindrance. In synthesis, this protects the amine from unwanted nucleophilic attacks but also makes the amine less nucleophilic in condensation reactions compared to unhindered anilines.
Synthesis & Impurity Profiling
The synthesis of Methyl 2-amino-3-isopropylbenzoate typically follows two primary routes. The choice of route depends on the availability of starting materials (2-isopropylaniline vs. 3-isopropyl-2-nitrobenzoic acid).
Route A: Esterification of 2-Amino-3-isopropylbenzoic Acid
This is the most direct method if the parent acid (CAS 154551-48-1) is available.
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Reagents: 2-Amino-3-isopropylbenzoic acid, Methanol (excess), Sulfuric Acid (catalyst) or Thionyl Chloride.
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Conditions: Reflux for 6–12 hours.
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Workup: Neutralization with NaHCO₃, extraction into Ethyl Acetate.
Route B: Reduction of Methyl 3-isopropyl-2-nitrobenzoate
Used when building the ring system or introducing the amino group late-stage.
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Precursor: Methyl 3-isopropyl-2-nitrobenzoate.
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Reagents: H₂/Pd-C (Catalytic Hydrogenation) or Fe/HCl (Bechamp Reduction).
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Conditions: 3–5 atm H₂, room temperature (for Pd/C).
Synthesis Workflow Diagram (Graphviz)
Figure 1: Primary synthetic pathways for Methyl 2-amino-3-isopropylbenzoate, highlighting the convergence at the esterification or reduction steps.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.8 ppm (d, 1H): Aromatic proton at C6 (deshielded by carbonyl).
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δ 7.2 ppm (d, 1H): Aromatic proton at C4.
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δ 6.6 ppm (t, 1H): Aromatic proton at C5.
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δ 5.5–6.0 ppm (br s, 2H): Amine protons (-NH₂).
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δ 3.85 ppm (s, 3H): Methyl ester protons (-OCH₃).
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δ 3.0 ppm (sept, 1H): Isopropyl methine (-CH-).
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δ 1.2 ppm (d, 6H): Isopropyl methyl protons (-CH₃)₂.
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Mass Spectrometry (GC-MS)
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Molecular Ion (M+): m/z 193.
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Base Peak: Likely m/z 162 (Loss of -OCH₃) or m/z 134 (Loss of -COOCH₃).
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Fragmentation: Distinctive loss of isopropyl fragment (M-43) may be observed.
Applications in Drug & Agrochemical Development
Herbicide Intermediate
This compound serves as a critical building block for imidazolinone herbicides (e.g., analogs of Imazamox). The ortho-amino ester motif is cyclized with an alpha-amino acid derivative to form the imidazolinone ring, which inhibits acetolactate synthase (ALS) in plants. The isopropyl group at the C3 position is crucial for selectivity and potency [2].
Reactive Plasticizer
Recent patent literature identifies methyl 2-amino-3-isopropylbenzoate as a reactive plasticizer in phenol-formaldehyde and epoxy thermoset systems.[3] Unlike non-reactive plasticizers (e.g., phthalates) that can leach out, the amino group allows this molecule to covalently bond into the polymer matrix during curing, improving flexibility without compromising long-term stability [3].
Handling, Stability & Safety
Safety Classification:
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GHS Signal Word: Warning
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of vapors.
Stability:
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Anilines are prone to oxidation (browning) upon prolonged exposure to air and light.
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Incompatibilities: Strong oxidizing agents, strong acids, acid chlorides (unless acylation is intended).
References
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BLD Pharm. (2025).[4] 2-Amino-3-isopropylbenzoic acid - MSDS and Chemical Properties. Retrieved from
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American Chemical Society. (2017).[2] Autoxidation of Heterocyclic Aminals. ACS Omega. (Discusses 3-isopropylanthranilic acid derivatives).[2][3] Retrieved from
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US Patent Office. (2017).[2] Patent Application US20170190835A1: Curable Compositions and Methods. (Lists methyl 2-amino-3-isopropylbenzoate as a reactive plasticizer). Retrieved from
